Lipophilicity (Log Kow) Differentiation Between 2-Dodecylfuran (C12) and Adjacent 2-Alkylfuran Homologs
The estimated octanol–water partition coefficient (log Kow) of 2-dodecylfuran (C12) is 7.31 (KOWWIN v1.67), placing it between 2-decylfuran (C10, estimated log Kow ~5.3 based on incremental methylene contributions) and 2-tridecylfuran (C13, log Kow 7.80 by KOWWIN) [1]. Each additional methylene unit in the alkyl chain contributes approximately 0.5 log Kow units, meaning that 2-dodecylfuran is approximately 100-fold more lipophilic than 2-decylfuran and roughly 3-fold less lipophilic than 2-tridecylfuran . This log Kow value places 2-dodecylfuran at a hydrophobic threshold suitable for self-assembly into micellar structures when conjugated to polar headgroups, whereas shorter-chain analogs (≤C10) may fail to achieve sufficient hydrophobic driving force for stable micelle formation [2].
| Evidence Dimension | Octanol–Water Partition Coefficient (Log Kow) |
|---|---|
| Target Compound Data | Log Kow = 7.31 (KOWWIN v1.67 estimate); ACD/LogP = 7.68 |
| Comparator Or Baseline | 2-Decylfuran (C10): Log Kow ~5.3 (extrapolated); 2-Tridecylfuran (C13): Log Kow = 7.80 (KOWWIN v1.67); 2-Allylfuran (C3): Log Kow = 2.76 |
| Quantified Difference | Δ Log Kow ≈ +2.0 vs. 2-decylfuran; Δ Log Kow ≈ -0.5 vs. 2-tridecylfuran; Δ Log Kow ≈ +4.5 vs. 2-allylfuran |
| Conditions | Predicted values from EPI Suite KOWWIN v1.67 and ACD/Labs Percepta Platform v14.00; experimental log Kow data are not available for direct comparison. |
Why This Matters
The C12 chain length delivers a log Kow near 7.3, which is within the established optimal hydrophobicity window for surfactant self-assembly, making 2-dodecylfuran a functionally non-substitutable building block for designing micelle-forming thermally cleavable surfactants.
- [1] US EPA. Estimation Programs Interface (EPI) Suite v4.11: KOWWIN v1.67. EPI System Information for 2-allyl furan (CAS 75135-41-0). View Source
- [2] Huibers, P.D.T. Ph.D. Thesis: Prediction of Nonionic Surfactant Critical Micelle Concentration (CMC). Surfactants.net, Chapter 2. Describes parabolic relationship between alkyl chain length and CMC. View Source
